8-phenoxy-4-[(E)-2-phenylethenyl]-2,3-dihydrothieno[3,2-c]quinoline
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Overview
Description
8-Phenoxy-4-[(E)-2-phenylethenyl]-2,3-dihydrothieno[3,2-c]quinoline is a complex organic compound with a unique structure that has garnered interest in various scientific fields. Its intricate molecular arrangement makes it a candidate for applications in organic electronics, solar cells, and drug discovery.
Preparation Methods
The synthesis of 8-phenoxy-4-[(E)-2-phenylethenyl]-2,3-dihydrothieno[3,2-c]quinoline typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thienoquinoline Core: : This can be achieved through a cyclization reaction involving a suitable precursor.
Phenoxy Group Introduction: : The phenoxy group is introduced via a substitution reaction.
(E)-2-Phenylethenyl Group Addition: : This step involves a cross-coupling reaction, often using palladium-catalyzed conditions.
Industrial production methods focus on optimizing these reactions to achieve high yields and purity while minimizing environmental impact.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: : Oxidation reactions can be performed using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: : Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: : Nucleophilic substitution reactions are common, often involving halogenated intermediates.
Common reagents and conditions include palladium catalysts for cross-coupling reactions, strong acids or bases for substitution reactions, and various oxidizing or reducing agents depending on the desired transformation. Major products formed from these reactions include oxidized or reduced derivatives, as well as substituted analogs.
Scientific Research Applications
8-Phenoxy-4-[(E)-2-phenylethenyl]-2,3-dihydrothieno[3,2-c]quinoline has several scientific research applications:
Organic Electronics: : Its unique electronic properties make it suitable for use in organic semiconductors and photovoltaic devices.
Solar Cells: : The compound's ability to absorb light and convert it into electrical energy is valuable in the development of efficient solar cells.
Drug Discovery: : Its complex structure and potential biological activity make it a candidate for drug discovery and development.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, in organic electronics, it may act as an electron donor or acceptor, facilitating charge transfer processes. In drug discovery, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects.
Comparison with Similar Compounds
8-Phenoxy-4-[(E)-2-phenylethenyl]-2,3-dihydrothieno[3,2-c]quinoline is unique due to its specific structural features and potential applications. Similar compounds include other thienoquinolines and phenyl-substituted heterocycles, but this compound stands out for its versatility and promising applications in various fields.
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Properties
IUPAC Name |
8-phenoxy-4-[(E)-2-phenylethenyl]-2,3-dihydrothieno[3,2-c]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19NOS/c1-3-7-18(8-4-1)11-13-23-21-15-16-28-25(21)22-17-20(12-14-24(22)26-23)27-19-9-5-2-6-10-19/h1-14,17H,15-16H2/b13-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPHKEQMADXPAAB-ACCUITESSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C1C(=NC3=C2C=C(C=C3)OC4=CC=CC=C4)C=CC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CSC2=C1C(=NC3=C2C=C(C=C3)OC4=CC=CC=C4)/C=C/C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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